Decahydroquinoline, 2-methyl

Description

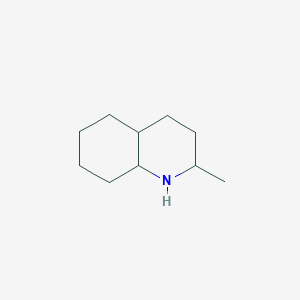

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLSRUBXMUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20717-43-5 | |

| Record name | 2-Methyldecahydroquinoline (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyldecahydroquinoline and Its Derivatives

General Synthetic Approaches to the Decahydroquinoline (B1201275) Ring System

The construction of the saturated bicyclic decahydroquinoline core can be achieved through several fundamental strategies, including the formation of the carbocyclic or the heterocyclic ring via annulation, cycloaddition, or reductive processes.

Classical and Modern Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of decahydroquinoline synthesis. The Robinson annulation, a classic tandem reaction, combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com This sequence, starting with a suitable cyclic ketone and an α,β-unsaturated ketone, generates a 1,5-diketone intermediate which then undergoes an intramolecular aldol condensation to build the second ring. masterorganicchemistry.com

Modern advancements have expanded upon these classical methods. For instance, the Danheiser annulation, a [3+2] cycloaddition strategy, has been utilized to assemble functionalized hydrindane systems, which can be precursors to decahydroquinoline cores. beilstein-journals.org Strategies involving the cyclization of polyfunctionalized cyclohexanones through Michael reactions or aldol cyclizations under Lewis acid catalysis represent other key C-C bond-forming approaches to the bicyclic system. beilstein-journals.orgaalto.fi A one-pot tandem reaction comprising a Robinson annulation, a Michael reaction, and an aza-Michael addition has been developed for the diastereoselective synthesis of the 5-oxodecahydroquinoline core, demonstrating the efficiency of cascade processes. sciengine.com

Cycloaddition Strategies, including Hetero-[3+3] Cycloadditions

Cycloaddition reactions offer a powerful and convergent means of constructing the decahydroquinoline skeleton, often with high stereocontrol. The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant, the aza-Diels-Alder reaction, are particularly prominent. bohrium.com The intramolecular Diels-Alder (IMDA) reaction of 2-amino- and 2-oxo-dienes has been explored for forming the C-ring in model systems of related alkaloids. nih.gov Similarly, a diastereoselective approach to a cis-decahydroquinoline (B84933) core has been achieved using a Diels-Alder reaction of a substituted diene with acrolein, followed by a Knoevenagel condensation to install the remaining carbons of the nitrogen-containing ring. nih.gov

The [3+3] cycloaddition strategy has emerged as a less common but effective alternative for assembling six-membered rings. acs.org This approach can involve the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. A formal aza-[3+3] annulation strategy has been successfully applied in alkaloid synthesis, proceeding through a Knoevenagel-type condensation followed by a 6π-electron electrocyclic ring-closure. researchgate.net These methods are valued for their ability to rapidly generate molecular complexity from simpler acyclic or monocyclic precursors. acs.orgresearchgate.net

Reductive Processes for Saturated Heterocycles

The most direct route to the decahydroquinoline framework is the complete reduction of the aromatic quinoline (B57606) ring system. Catalytic hydrogenation of quinoline and its derivatives over transition metal catalysts such as platinum, palladium, or rhodium is a widely employed method. The hydrogenation of 2-methylquinoline (B7769805), for instance, directly yields 2-methyldecahydroquinoline. The process typically requires high pressure and temperature and often results in a mixture of cis- and trans-fused diastereomers.

More recently, biocatalytic reductive processes have been developed for the synthesis of saturated N-heterocycles under milder conditions. nih.govworktribe.com Imine reductases (IREDs) have been used in one-pot cascade reactions to generate saturated N-heterocycles from dicarbonyl substrates. acs.org These enzymatic cascades can achieve annulation through tandem inter- and intramolecular reductive amination processes, offering an asymmetric route to α-substituted heterocycles. nih.govworktribe.comacs.orgchemrxiv.orgchemrxiv.org This biocatalytic approach showcases significant potential for producing enantiomerically enriched saturated heterocycles, which are challenging to access via traditional synthetic methods. chemrxiv.org

Stereoselective and Asymmetric Synthesis of 2-Methyldecahydroquinoline Isomers

Controlling the multiple stereocenters of the 2-methyldecahydroquinoline core is a significant synthetic challenge. Modern synthetic efforts are increasingly focused on methods that allow for the selective formation of a single stereoisomer.

Diastereoselective Control in Cyclization and Ring Formation

Achieving diastereoselective control is crucial in constructing the decahydroquinoline ring system, as the fusion of the two rings can be either cis or trans, and substituents introduce additional stereocenters. The choice of synthetic strategy and reaction conditions heavily influences the stereochemical outcome.

For example, a radical-based cyclization of a xanthate precursor has been shown to produce only the cis-fused ring junction product. aalto.fi In another approach, the hydrogenation of an octahydroquinoline derivative in the presence of PtO₂ under acidic conditions led to the stereoselective reduction of a double bond, installing the complete relative stereochemistry for a cis-2,5-disubstituted decahydroquinoline. acs.org The development of catalytic systems that can control enantioselectivity and diastereoselectivity in radical cascade cyclizations is an active area of research, with Co(II)-based metalloradical catalysis showing promise. nih.gov

The table below summarizes diastereoselective methods for synthesizing substituted decahydroquinoline systems.

| Starting Material | Key Reaction | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Yield | Reference |

| Disubstituted cyclohexene (B86901) | Diels-Alder / Knoevenagel Condensation | Sealed tube / Tertiary amine | 3,7,8-trisubstituted cis-decahydroquinoline | 10:1 (cis:trans) | 80% (Diels-Alder) | nih.gov |

| β-keto ester / Crotonaldehyde | Tandem Robinson annulation / aza-Michael | LiOH | rac-5-oxodecahydroquinoline | Single diastereoisomer | - | sciengine.com |

| β-keto ester / 1-bromo-propylphthalimide | Reductive Amination | Sodium tri(2-ethylhexanoyloxy)borohydride | 1,6-decahydronaphthyridine scaffold | 10:1 | Good | mdpi.com |

| Racemic cyclohexenylamine | Radical Cyclization | Dilauroyl peroxide | cis-fused decahydroquinoline | 3:2 (at C-5) | - | aalto.fi |

Intramolecular cyclizations are powerful tools for forging the heterocyclic ring of the decahydroquinoline system, often with a high degree of stereocontrol. The intramolecular aza-Michael reaction, in particular, has found widespread application in the synthesis of nitrogen-containing heterocycles. researchgate.net This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. Organocatalytic methods using chiral secondary amines can promote enantioselective intramolecular aza-Michael additions to afford chiral piperidines, which are key components of the decahydroquinoline structure. mdpi.com

A biomimetic approach using (R)-phenylglycinol as a chiral source of ammonia (B1221849) has been used to construct the hydroquinoline ring system from 1,5-polycarbonyl precursors. acs.orgnih.gov The process involves an initial aldol cyclocondensation followed by a stereoselective cyclocondensation to provide a tricyclic lactam, which can then be converted to the target cis-2,5-disubstituted decahydroquinoline. acs.org Similarly, the synthesis of enantiopure 3-acetoxy-2-methyldecahydroquinolines has been achieved via an aminocyclization of 2-(3-aminoalkyl)cyclohexenones as the key ring-forming step. researchgate.net

The intramolecular aldol reaction is another key strategy, often used in tandem with a preceding Michael addition as seen in the Robinson annulation. masterorganicchemistry.comaalto.fi The cyclization of a 1,5-diketone intermediate, formed from the Michael addition, proceeds via enolate formation and subsequent attack on the distal ketone to form the six-membered ring. masterorganicchemistry.com The stereochemical outcome of these cyclizations can often be rationalized and controlled by considering the conformational preferences of the transition states. researchgate.net

The following table details examples of intramolecular cyclization strategies.

| Reaction Type | Substrate | Catalyst/Reagent | Product Core | Stereoselectivity | Reference |

| Intramolecular aza-Michael | Enone Carbamates | Bifunctional organocatalyst | 2-Substituted Piperidines | Enantioselective | researchgate.net |

| Intramolecular aza-Michael | α,β-unsaturated aldehyde | Chiral secondary amine (e.g., Jørgensen's catalyst) | Piperidine (B6355638) aldehyde | Excellent (e.g., 94% ee) | mdpi.com |

| Aldol Cyclization | Triketo compound | Baker's yeast (initial reduction), then cyclization | Decahydroquinoline | High enantiopurity | aalto.fi |

| Aminocyclization | 2-(3-aminoalkyl)cyclohexenones | - | 3-acetoxy-2-methyldecahydroquinoline | Enantiopure | researchgate.net |

| Double Cyclocondensation | 1,5-polycarbonyl derivative | (R)-phenylglycinol | cis-2,5-disubstituted decahydroquinoline | Diastereodivergent, enantiopure | acs.orgnih.gov |

Michael-Type Conjugate Additions

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a powerful route to the decahydroquinoline framework. wikipedia.orgorganic-chemistry.org This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organicchemistrydata.org In the context of 2-methyldecahydroquinoline synthesis, intramolecular aza-Michael additions are particularly relevant. These reactions involve a nitrogen nucleophile attacking an unsaturated system within the same molecule to form the heterocyclic ring.

The synthesis can be initiated from acyclic precursors containing both an amine and a suitable Michael acceptor. For instance, an amino-alkenone can undergo base-promoted cyclization. The stereochemical outcome of the cyclization (i.e., the formation of cis or trans-fused decahydroquinolines) is often controlled by the reaction conditions and the substitution pattern of the substrate. One divergent synthesis of decahydroquinoline-type alkaloids employs a stereoselective Michael-type conjugate addition as a key step to control the ring fusion. researchgate.net While many Michael additions are thermodynamically controlled, the use of specific catalysts and conditions can influence the kinetic product distribution. organicchemistrydata.org

Table 1: Examples of Intramolecular aza-Michael Additions for Perhydroquinoline Synthesis Data based on findings from related synthetic studies.

| Michael Donor (Nucleophile) | Michael Acceptor | Product Skeleton | Diastereoselectivity | Reference |

| N-substituted aminocyclohexene | Methyl crotonate (after metathesis) | C2-substituted perhydroquinoline | Completely diastereoselective | researchgate.net |

| 2-Methyl quinoline | Isatin-derived olefin | Oxindolyl-quinoline | Regiospecific | acs.org |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including cyclic structures like decahydroquinoline. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com This approach avoids the common problem of over-alkylation seen in direct alkylation methods. masterorganicchemistry.com

For the synthesis of the 2-methyldecahydroquinoline skeleton, intramolecular reductive amination of a suitable amino-keto precursor is a direct and efficient strategy. tesisenred.net A domino reduction-reductive amination sequence starting from 2-nitroarylketones has been successfully employed to generate tetrahydroquinolines, which can be further hydrogenated to the decahydroquinoline system. mdpi.com In this cascade, the nitro group is first reduced to an amine, which then condenses with the ketone moiety to form a cyclic imine that is subsequently reduced. mdpi.com A variety of reducing agents can be used, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their compatibility with the reaction conditions. masterorganicchemistry.comyoutube.com

Table 2: Reductive Amination Approaches to Quinolines

| Starting Material | Key Intermediate | Reducing Agent | Product Type | Yield | Reference |

| 2-Nitroarylketone | Cyclic Imine | 5% Pd/C, H₂ | Tetrahydroquinoline | 93-98% | mdpi.com |

| Aldehyde 9 | Imine | NaBH₄ | Trisubstituted quinoline | 83%-quant. | researchgate.net |

| Ketone | Imine | Sodium Cyanoborohydride | Amine | N/A | masterorganicchemistry.com |

Enantioselective Synthesis Utilizing Chiral Auxiliaries and Organocatalysis

The demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric synthetic methods. For 2-methyldecahydroquinoline, these include the use of chiral auxiliaries, organocatalysis, and asymmetric hydrogenation.

Chiral Auxiliary-Mediated Approaches (e.g., Phenylglycinol Derivatives)

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter(s) have been established, the auxiliary is removed. This strategy has been effectively applied to the synthesis of enantiopure decahydroquinolines.

A notable example involves the cyclocondensation of δ-ketoacids with the chiral amino alcohol, (R)-phenylglycinol. ub.edu This process can proceed through a dynamic kinetic asymmetric transformation, yielding oxazoloquinolone lactams with high stereoselectivity. ub.eduresearchgate.net The chiral auxiliary guides the formation of up to four new stereocenters in a single step. Subsequent removal of the phenylglycinol auxiliary, often achieved through reduction with reagents like lithium aluminum hydride and aluminum chloride, affords the enantiopure cis-decahydroquinoline core. ub.edu This methodology provides access to either enantiomer of the target molecule by selecting the appropriate enantiomer of the chiral auxiliary. ub.edu

Table 3: Chiral Auxiliary Approach to Enantiopure cis-Decahydroquinolines Based on the methodology developed by Amat, Bosch, and coworkers.

| Ketoacid Substrate | Chiral Auxiliary | Key Intermediate | Final Product | Reference |

| Dimethyl-2-oxocyclohexanepropionic acid | (R)-phenylglycinol | Oxazoloquinolone lactam | Enantiopure dimethyl-substituted cis-decahydroquinoline | ub.edu |

| Cyclohexanone-based δ-keto-acid | (1S,2R)-1-amino-2-indanol | Oxazoloquinolone lactam | Enantiopure 8-substituted cis-decahydroquinoline | researchgate.net |

Organocatalytic Transformations for Chiral Induction

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. beilstein-journals.orgmdpi.com Chiral amines, Brønsted acids, and other organic molecules can effectively induce enantioselectivity in the formation of heterocyclic compounds. beilstein-journals.orgnih.gov

The synthesis of chiral tetrahydroquinolines, direct precursors to decahydroquinolines, has been achieved through organocatalytic cascade reactions. acs.orgthieme-connect.com For example, the reaction of aldehydes with 2-amino-β-nitrostyrenes, catalyzed by a chiral prolinol ether, can generate highly substituted chiral tetrahydroquinolines with excellent diastereo- and enantioselectivities. acs.org Similarly, an organocatalytic aza-Michael–aldol cascade between α-carbonyl anilines and propargyl aldehydes provides access to chiral 1,4-dihydroquinolines. thieme-connect.com These intermediates can then be subjected to hydrogenation to yield the corresponding chiral decahydroquinolines.

Table 4: Organocatalytic Synthesis of Chiral Quinolone Precursors

| Catalyst Type | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Diphenylprolinol TMS ether | Aldehydes + 2-amino-β-nitrostyrenes | Chiral Tetrahydroquinoline | >99% ee | acs.org |

| Jørgensen–Hayashi-type catalyst | Alkynals + N-protected o-aminoarylaldehyde | Axially Chiral 2-arylquinoline | Excellent er's | nih.gov |

| Chiral Phosphoric Acid | 2-Naphthylamine + o-Naphthoquinone | Atropisomeric Arylquinones | High e.r. | beilstein-journals.org |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a premier method for the enantioselective reduction of unsaturated bonds, including those in aromatic and heterocyclic systems. ajchem-b.comwikipedia.org The reduction of a 2-methylquinoline precursor using a chiral catalyst can directly establish the stereocenter at the C2 position.

Chiral transition metal complexes, particularly those of iridium and ruthenium, are highly effective for the asymmetric hydrogenation of quinolines. wikipedia.orgacs.org For instance, an iridium(I) complex with a chiral phosphine (B1218219) ligand (like MeOBiPhep) is used for the hydrogenation of 2-substituted quinolines to 1,2,3,4-tetrahydroquinolines with high enantioselectivity. wikipedia.org Similarly, chiral phosphoric acid organocatalysts can facilitate the asymmetric transfer hydrogenation of 2-alkenyl quinolines, providing enantioenriched tetrahydroquinoline intermediates that can be further reduced to the decahydroquinoline state. acs.org These methods are often atom-economical and can be performed under mild conditions. nih.gov

Table 5: Asymmetric Hydrogenation of Quinolines

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 2-Substituted Quinolines | Iridium(I)/Chiral Phosphine/I₂ | Chiral Tetrahydroquinoline | >90% ee | wikipedia.org |

| 2-Alkenyl Quinolines | Chiral Phosphoric Acid / Hantzsch Ester | Chiral Tetrahydroquinoline | N/A | acs.org |

| 2-Quinolones | Ru(II)-NHC Complex | Chiral 3,4-Dihydro-2-quinolone | up to 98:2 e.r. | nih.gov |

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful reaction for forming chiral C-N bonds. beilstein-journals.orgrsc.org This reaction involves the reaction of a nucleophilic amine with a π-allylpalladium complex, which is generated from an allylic substrate. The enantioselectivity is controlled by a chiral ligand coordinated to the palladium center.

While direct application to 2-methyldecahydroquinoline may be less common, the principles can be applied to construct the chiral piperidine ring. A plausible strategy would involve an intramolecular palladium-catalyzed allylic C-H amination. nih.gov In such a reaction, a suitably designed acyclic precursor containing an allylic C-H bond and an amine moiety could be cyclized enantioselectively. For example, a dienyl N-sulfonyl amide can undergo intramolecular allylic C-H amination to produce chiral heterocyclic frameworks with high stereoselectivity. nih.gov This advanced methodology has been used as a key step in the asymmetric synthesis of complex molecules and demonstrates the potential for constructing chiral nitrogen heterocycles. nih.govsnnu.edu.cn

Table 6: Ligands and Substrates in Palladium-Catalyzed Asymmetric Amination

| Chiral Ligand Type | Nucleophile | Allylic Substrate | Product Type | Reference |

| Chiral Phosphoramidite | Sodium N-sulfonyl amide | Dienyl system (intramolecular) | Chiral Hydropyrimidinone | nih.gov |

| P,olefin-type Ligand | Isatin derivatives | 1,3-Diphenyl-2-propenyl acetate | N-Allylated Isatin | beilstein-journals.org |

| Trost Ligand | N-Heteroaromatics | Vinylethylene carbonate | Acyclic Nucleoside Analog | rsc.org |

Total Synthesis Strategies for 2-Methyldecahydroquinoline-Containing Natural Products

The total synthesis of natural products containing the 2-methyldecahydroquinoline core provides a platform for the validation of proposed structures, the determination of absolute stereochemistry, and the production of quantities sufficient for biological evaluation. These synthetic endeavors often showcase innovative strategies for the construction of this privileged heterocyclic system.

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like decahydroquinoline alkaloids. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For instance, the retrosynthetic analysis of lepadins, a family of marine alkaloids, often identifies a key cis-decahydroquinoline core as a crucial intermediate. rsc.orgmdpi.com This core can be further disconnected through transformations such as intramolecular cyclizations. A common strategy involves a Diels-Alder reaction to construct the carbocyclic portion of the decahydroquinoline system with the desired stereochemistry. rsc.orgCurrent time information in Vanderburgh County, US. For example, the synthesis of lepadins A-C envisioned accessing the three natural alkaloids from a common bicyclic intermediate, which itself could be formed via a stereocontrolled Diels-Alder reaction. rsc.org Similarly, the retrosynthesis of poison frog alkaloids like those in the pumiliotoxin C class often involves disconnections that lead back to simpler cyclic precursors, highlighting the importance of stereoselective cyclization reactions.

A representative retrosynthetic approach for lepadin-type alkaloids is illustrated below:

Retrosynthetic Analysis of Lepadins

The decahydroquinoline skeleton is a common structural motif in a variety of lipophilic alkaloids isolated from the skin extracts of neotropical poison frogs, with over 50 types detected. dntb.gov.ua These alkaloids often exhibit interesting biological activities, such as modulating nicotinic acetylcholine (B1216132) receptors. dntb.gov.ua Due to their scarcity in nature, total synthesis is essential for detailed biological studies. dntb.gov.ua

The lepadin family of marine alkaloids, isolated from tunicates, also features the decahydroquinoline core and has attracted considerable synthetic interest due to their cytotoxic properties. mdpi.com The first total syntheses of (-)-lepadins A and C, along with a new synthesis of (-)-lepadin B, were accomplished from (S)-malic acid. mdpi.comthieme-connect.com A key feature of this synthesis was an intramolecular hetero-Diels-Alder reaction of an acylnitroso compound to construct a bicyclic oxazino lactam, which was then converted to the cis-decahydroquinoline core. mdpi.comthieme-connect.com Another efficient approach to (-)-lepadins A-C utilized a stereocontrolled Diels-Alder reaction and a one-pot five-step hydrogenation-cyclization sequence. rsc.org

The following table summarizes key data from the total synthesis of selected decahydroquinoline alkaloids.

| Alkaloid | Number of Steps | Overall Yield | Key Strategy | Reference |

|---|---|---|---|---|

| ent-cis-195A | 16 | 38% | Divergent synthesis from a common intermediate | dntb.gov.uanih.govmdpi.com |

| cis-211A | 19 | 31% | Divergent synthesis from a common intermediate | dntb.gov.uanih.govmdpi.com |

| (-)-Lepadin B | 13 | 14.8% | Stereocontrolled Diels-Alder and one-pot hydrogenation-cyclization | rsc.org |

| (-)-Lepadins A, B, C | N/A | N/A | Intramolecular acylnitroso-Diels-Alder reaction | mdpi.comthieme-connect.com |

The successful total synthesis of complex alkaloids relies on the development and optimization of key chemical transformations. For decahydroquinoline alkaloids, several reactions have proven to be particularly crucial.

The Diels-Alder reaction is a powerful tool for constructing the six-membered carbocyclic ring of the decahydroquinoline system with high stereocontrol. Current time information in Vanderburgh County, US. By employing chiral dienophiles, enantioselective synthesis of the core structure can be achieved. rsc.orgCurrent time information in Vanderburgh County, US. For example, a novel ketolactone-type dienophile has been used to generate an all-cis-trisubstituted cyclohexene with excellent regio- and stereoselectivity, which serves as a key intermediate in the synthesis of lepadins. Current time information in Vanderburgh County, US.

Intramolecular cyclization reactions are fundamental for closing the piperidine ring to form the bicyclic decahydroquinoline framework. Various cyclization strategies have been employed, including:

Reductive amination: This involves the cyclization of an amino ketone or amino aldehyde precursor.

Aza-Michael addition: This strategy relies on the intramolecular addition of an amine to an α,β-unsaturated carbonyl system.

Intramolecular acylnitroso-Diels-Alder reaction: This elegant cascade reaction allows for the stereocontrolled formation of the heterocyclic ring. mdpi.comthieme-connect.com

Cross-coupling reactions , such as the Suzuki coupling, are often utilized to install complex side chains onto the decahydroquinoline core. mdpi.comthieme-connect.com This convergent approach allows for the late-stage diversification of alkaloid analogues.

Novel Synthetic Route Development and Process Intensification

Beyond the total synthesis of specific natural products, research efforts are also directed towards developing more efficient, scalable, and sustainable methods for constructing the 2-methyldecahydroquinoline core and its derivatives. This includes shortening synthetic sequences and applying emerging technologies and catalytic systems.

For example, a one-pot, five-step hydrogenation-cyclization sequence was developed for the synthesis of the cis-decahydroquinoline core of lepadins. rsc.org This streamlined process significantly simplifies the construction of this complex heterocyclic system. The use of flow chemistry is also a promising approach for shortening reaction times and improving efficiency. Continuous flow systems allow for precise control over reaction parameters and can facilitate the telescoping of multiple reaction steps, thereby avoiding the isolation and purification of intermediates. mdpi.com

The development of biomimetic syntheses, which mimic the proposed biosynthetic pathways of alkaloids, can also lead to more efficient routes. For instance, the enantioselective construction of the hydroquinoline ring system from 1,5-polycarbonyl derivatives using (R)-phenylglycinol as a chiral ammonia equivalent mimics the key steps believed to occur in the biosynthesis of amphibian decahydroquinoline alkaloids. umb.edu

The discovery and application of new reagents and catalysts are driving innovation in the synthesis of 2-methyldecahydroquinoline and its derivatives. These advancements often lead to milder reaction conditions, higher selectivities, and broader substrate scopes.

Catalytic Hydrogenation: The catalytic hydrogenation of substituted quinolines is a direct route to decahydroquinoline derivatives. For the synthesis of 2-methyldecahydroquinoline, 2-methylquinoline can be hydrogenated using catalysts such as Raney nickel or palladium-based systems under pressure. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction. For instance, palladium-containing catalysts supported on graphite-like carbon nitride have been studied for the dehydrogenation of decahydroquinoline, which is a key process in liquid organic hydrogen carrier (LOHC) technology. researchgate.net

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of decahydroquinoline synthesis, chiral secondary amine catalysts, such as proline and its derivatives, have been used to catalyze key bond-forming reactions with high stereocontrol. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been applied to the synthesis of quinoline derivatives, including a rapid, one-pot synthesis of 2,4-dichloroquinolines from anilines. asianpubs.org Microwave-assisted synthesis has also been used for the efficient olefination of 2-methylquinoline to produce 2-vinylquinolines. nih.gov

The following table provides an overview of some emerging reagents and catalytic systems used in the synthesis of quinoline and decahydroquinoline derivatives.

| Methodology | Reagents/Catalysts | Application | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni, Pd/C, Pd/g-C3N4 | Reduction of quinolines to decahydroquinolines | Direct route to the saturated core | researchgate.net |

| Organocatalysis | Proline and derivatives | Asymmetric synthesis of chiral intermediates | High enantioselectivity, metal-free | rsc.org |

| Microwave-Assisted Synthesis | N/A (energy source) | Rapid synthesis of quinoline derivatives | Reduced reaction times, higher yields | asianpubs.orgnih.gov |

| Flow Chemistry | Various | Continuous synthesis of heterocycles | Improved safety, scalability, and efficiency | mdpi.com |

Reaction Mechanisms in 2 Methyldecahydroquinoline Synthesis and Transformations

Mechanistic Investigations of Key Bond-Forming Reactions

Iminium Ion Chemistry and Intermediates

Iminium ions are key electrophilic intermediates in many synthetic routes leading to nitrogen-containing heterocycles, including 2-methyldecahydroquinoline. nih.govnih.gov These ions are typically generated in situ from the condensation of an amine with a carbonyl compound, such as an aldehyde or ketone. nih.gov The resulting C=N double bond is polarized, rendering the carbon atom susceptible to nucleophilic attack.

In the context of 2-methyldecahydroquinoline synthesis, an iminium ion can be formed from a precursor that contains both an amine and a carbonyl group, or through an intermolecular reaction. The subsequent intramolecular or intermolecular attack by a nucleophile, often an enol or enamine, on the iminium ion is a crucial C-C bond-forming step. nih.gov The stability and reactivity of the iminium ion can be influenced by various factors, including the nature of the substituents on the nitrogen and carbon atoms, and the reaction conditions. nih.gov For instance, electron-withdrawing groups can increase the electrophilicity of the iminium ion, making it more reactive towards nucleophiles. nih.gov

The formation of iminium ions is a central feature of the Mannich reaction, a powerful tool for the synthesis of aminoalkyl chains. masterorganicchemistry.comorganic-chemistry.org In the synthesis of 2-methyldecahydroquinoline derivatives, an intramolecular Mannich-type reaction can be employed to construct the heterocyclic ring system. researchgate.net

Tautomerization Processes and Their Influence on Reaction Outcomes

Tautomerization, the migration of a proton accompanied by a shift of a double bond, plays a significant role in the reactions leading to 2-methyldecahydroquinoline. libretexts.orgallen.in The most relevant form of tautomerism in this context is keto-enol tautomerism. libretexts.org In the presence of an acid or base catalyst, a ketone or aldehyde can exist in equilibrium with its corresponding enol form, which contains a hydroxyl group attached to a carbon-carbon double bond. libretexts.orgpearson.com

Enols are nucleophilic at the α-carbon and can react with electrophiles, such as the aforementioned iminium ions. masterorganicchemistry.com The position of the keto-enol equilibrium and the structure of the enol tautomer can significantly influence the course of a reaction. For example, in the synthesis of 2-methyldecahydroquinoline, the formation of a specific enol intermediate can direct the subsequent cyclization reaction to yield a particular isomer. The stability of the enol tautomer can be affected by factors like intramolecular hydrogen bonding and resonance. pearson.com

The interplay between iminium ion formation and keto-enol tautomerism is a recurring theme in the synthesis of complex nitrogen heterocycles. The controlled generation of these reactive intermediates is key to achieving high yields and selectivities.

Stereochemical Pathways in Aldol (B89426) and Mannich Reactions

Aldol and Mannich reactions are fundamental C-C bond-forming reactions that are often employed in the synthesis of 2-methyldecahydroquinoline and its precursors. nih.govmdpi.com The stereochemical outcome of these reactions is of paramount importance, as it determines the relative and absolute configuration of the newly formed stereocenters.

In the context of 2-methyldecahydroquinoline, intramolecular aldol or Mannich reactions can be used to form the heterocyclic ring. The stereochemistry of the product is often controlled by the formation of a six-membered, chair-like transition state, as proposed by the Zimmerman-Traxler model for aldol reactions. harvard.edu This model helps to predict whether the syn or anti diastereomer will be the major product by considering the steric interactions between the substituents in the transition state. harvard.edu

For example, the reaction of an enolate with an aldehyde can proceed through two different chair-like transition states, one leading to the syn product and the other to the anti product. The relative energies of these transition states, which are influenced by 1,3-diaxial interactions, determine the diastereoselectivity of the reaction. harvard.edu Similarly, in Mannich reactions, the addition of an enol or enolate to an iminium ion proceeds through a transition state where steric factors play a crucial role in determining the stereochemical outcome. masterorganicchemistry.com The use of chiral auxiliaries or catalysts can provide excellent control over the enantioselectivity of these reactions. nih.gov

Detailed Mechanisms of Reductive Transformations

Reductive transformations are essential for the conversion of unsaturated precursors, such as quinolines or partially hydrogenated quinolines, into the fully saturated 2-methyldecahydroquinoline. Catalytic hydrogenation is a common method for this purpose.

The mechanism of catalytic hydrogenation involves the adsorption of the unsaturated substrate onto the surface of a metal catalyst, such as Raney nickel or palladium. rsc.org Hydrogen molecules also adsorb onto the catalyst surface and are cleaved into hydrogen atoms. These hydrogen atoms are then transferred to the adsorbed substrate in a stepwise manner, leading to the saturation of the double bonds.

The stereochemistry of the hydrogenation is often influenced by the way the substrate adsorbs onto the catalyst surface. The hydrogen atoms are typically delivered to the less sterically hindered face of the molecule, leading to a specific stereoisomer. rsc.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly affect the efficiency and stereoselectivity of the reduction. For instance, polar aprotic solvents can enhance the availability of protons, favoring the complete saturation of the aromatic ring.

Alternative reductive methods, such as the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, can also be employed, particularly for the reduction of carbonyl groups present in synthetic intermediates. The mechanism of these reductions involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Elucidation of Stereochemical Outcomes and Catalytic Cycles

The synthesis of 2-methyldecahydroquinoline can result in a mixture of stereoisomers due to the presence of multiple chiral centers. Understanding and controlling the stereochemical outcome is a major focus of synthetic efforts.

Correlating Steric Direction with Molecular Geometry

The final three-dimensional structure of the 2-methyldecahydroquinoline isomers is a direct consequence of the stereochemical course of the reactions used in their synthesis. The spatial arrangement of substituents in the starting materials and intermediates dictates the facial selectivity of bond-forming and reduction steps.

Researchers have established a correlation between the steric direction of reactions and the spatial structure of the resulting products. ihn.kz For instance, in the reduction of keto-derivatives of decahydroquinoline (B1201275), the approach of the reducing agent is governed by the steric hindrance presented by the existing ring structure and its substituents. This leads to the preferential formation of one alcohol diastereomer over another. ihn.kz

The principles of Valence Shell Electron Pair Repulsion (VSEPR) theory can be applied to predict the local geometry around atoms in the intermediates and transition states. sydney.edu.auyoutube.comlibretexts.org By minimizing electron pair repulsions, molecules adopt specific three-dimensional arrangements. This, in turn, influences the accessibility of different faces of the molecule to incoming reagents, thereby directing the stereochemical outcome. For example, a bulky substituent in an equatorial position of a cyclohexane-like transition state will sterically hinder one face, favoring attack from the opposite face.

Table 1: Key Reactions and their Mechanistic Features in 2-Methyldecahydroquinoline Synthesis

| Reaction | Key Intermediate(s) | Key Mechanistic Feature(s) | Stereochemical Control |

| Mannich Reaction | Iminium ion, Enol/Enolate | Nucleophilic addition of an enol to an iminium ion. masterorganicchemistry.comorganic-chemistry.org | Often proceeds through a chair-like transition state, influenced by steric factors. harvard.edu |

| Aldol Reaction | Enolate, Aldehyde/Ketone | Nucleophilic addition of an enolate to a carbonyl group. nih.gov | Zimmerman-Traxler model predicts syn/anti selectivity based on transition state energies. harvard.edu |

| Catalytic Hydrogenation | Adsorbed substrate and hydrogen on catalyst surface | Stepwise addition of hydrogen atoms to a double bond. rsc.org | Hydrogen is delivered to the less sterically hindered face of the molecule. rsc.org |

| Reductive Amination | Iminium ion | In situ formation of an iminium ion followed by reduction. nih.gov | The stereochemistry is determined by the reduction of the C=N double bond. |

Mechanisms of Epimerization and Diastereoselective Control in 2-Methyldecahydroquinoline Synthesis and Transformations

The stereochemical landscape of 2-methyldecahydroquinoline is complex, with multiple stereocenters leading to a variety of possible diastereomers. The control of these stereochemical outcomes during synthesis and subsequent transformations is a critical aspect of its chemistry. This section delves into the mechanisms governing epimerization and diastereoselective control in the formation of the 2-methyldecahydroquinoline scaffold.

Epimerization Mechanisms

Epimerization, the change in configuration at a single stereocenter, can occur under certain reaction conditions, leading to a mixture of diastereomers. In the context of decahydroquinoline synthesis, epimerization at the C4a position is a notable possibility, particularly when intermediates that planarize this center are formed.

One significant mechanism for epimerization at C4a involves the formation of an enamine intermediate. tesisenred.net This process is particularly relevant in syntheses that proceed through or can equilibrate with partially unsaturated precursors. For instance, during certain cyclization reactions or under basic or acidic conditions, an equilibrium can be established between a saturated decahydroquinoline and its corresponding enamine tautomer. The formation of the C4a=C4 double bond in the enamine intermediate temporarily destroys the stereochemistry at the C4a position. Subsequent protonation of this enamine can occur from either face of the double bond, leading to the potential formation of both cis- and trans-fused ring systems, thereby causing epimerization.

In a related context, the use of certain catalysts in condensation reactions can influence the extent of epimerization. For example, in the synthesis of a highly substituted cis-decahydroquinoline (B84933), significant epimerization was observed when using piperidine (B6355638) as a catalyst for a Knoevenagel condensation. It was hypothesized that the piperidine reacts with an aldehyde to form an iminium salt, which can then tautomerize to an enamine, leading to loss of stereochemical information. The use of a tertiary amine catalyst was found to prevent this epimerization, highlighting the role of reaction conditions and catalyst choice in controlling stereochemical integrity. nih.gov

Diastereoselective Control in Synthesis

Achieving a high degree of diastereoselectivity is a primary goal in the synthesis of 2-methyldecahydroquinoline, as the spatial arrangement of the substituents profoundly influences its properties and biological activity. Diastereoselective control is often exerted during key bond-forming reactions, such as catalytic hydrogenation or cyclization events.

Catalytic Hydrogenation:

The catalytic hydrogenation of 2-methylquinoline (B7769805) is a direct route to 2-methyldecahydroquinoline, but it often yields a mixture of cis and trans diastereomers. The diastereoselectivity of this reaction is influenced by several factors, including the catalyst, solvent, temperature, and pressure.

The 2-methyl group introduces significant steric hindrance, which can direct the approach of hydrogen to the catalyst surface. This steric influence often leads to the preferential formation of the cis-fused isomer, where the 2-methyl group adopts a pseudo-axial orientation to minimize 1,3-diaxial interactions during the hydrogenation of the pyridine (B92270) ring.

The reaction conditions can be tuned to favor one diastereomer over another. For example, higher temperatures during the hydrogenation of 2-methylquinoline have been observed to favor the formation of the more thermodynamically stable trans isomer. This suggests that at lower temperatures, the reaction is under kinetic control, favoring the faster-forming cis product, while at higher temperatures, an equilibrium can be established, leading to the predominance of the trans product. The choice of solvent can also play a role; polar aprotic solvents like tetrahydrofuran (B95107) may enhance proton availability, facilitating the complete saturation of the aromatic ring.

Below is a table summarizing the influence of various parameters on the catalytic hydrogenation of 2-methylquinoline.

| Parameter | Optimal Range | Impact on Yield/Selectivity |

| Temperature | 100–110°C | Higher temperatures tend to favor the formation of the trans isomer. |

| H₂ Pressure | 3 MPa | Pressures greater than 3 MPa can reduce the overall reaction time. |

| Catalyst Loading | 5 wt% Raney Nickel | An excess of catalyst may lead to an increase in byproduct formation. |

| Solvent | Tetrahydrofuran | Can enhance the efficiency of proton transfer during the reaction. |

Total Synthesis and Cyclization Reactions:

Total synthesis routes offer a higher degree of stereochemical control through the use of chiral auxiliaries and stereoselective reactions. For instance, syntheses starting from chiral precursors like (R)-piperidine-2-carboxylic acid derivatives can set the absolute stereochemistry at the C2 position. Subsequent reactions, such as enamine formation followed by conjugate additions and cyclization, can then be controlled to establish the desired relative stereochemistry of the other centers.

Intramolecular cyclization reactions are also pivotal in establishing the stereochemistry of the decahydroquinoline core. For example, intramolecular aldol-type cyclizations, which may proceed with epimerization, have been utilized in the synthesis of decahydroquinoline alkaloids. researchgate.net The stereochemical outcome of these cyclizations is often dictated by the conformational preferences of the transition state, which can be influenced by factors such as A1,3 strain and stereoelectronic effects. researchgate.net In some cases, a Wittig olefination followed by epimerization of the resulting intermediate has been used to exclusively generate a desired diastereomer. researchgate.net

Stereochemical Aspects of 2 Methyldecahydroquinoline

Isomerism and Stereoisomeric Forms of 2-Methyldecahydroquinoline

The presence of multiple chiral centers and a fused ring system in 2-methyldecahydroquinoline leads to the existence of several stereoisomers. These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Diastereomers and Enantiomers

2-Methyldecahydroquinoline can exist as diastereomers and enantiomers. Diastereomers are stereoisomers that are not mirror images of each other, while enantiomers are non-superimposable mirror images. The specific arrangement of the methyl group at the C2 position and the nature of the ring fusion (cis or trans) give rise to these different isomeric forms. For instance, the catalytic hydrogenation of 2-methylquinoline (B7769805) can produce a mixture of cis and trans isomers of 2-methyldecahydroquinoline.

Cis- and Trans-Ring Fusions

The relative stability of the cis and trans isomers can be influenced by the presence and position of substituents. For instance, in some substituted decahydroquinolines, the trans-fused isomer is thermodynamically more stable due to reduced steric strain. However, the kinetic product of a reaction may favor the formation of the cis isomer.

Axial and Equatorial Substituent Orientations

Within each ring of the decahydroquinoline (B1201275) system, which typically adopts a chair-like conformation, substituents can occupy two distinct positions: axial and equatorial. An axial substituent is oriented parallel to the principal axis of the ring, while an equatorial substituent is directed away from the ring's center.

The orientation of the methyl group at the C2 position in 2-methyldecahydroquinoline can be either axial or equatorial. The relative stability of these conformers is influenced by steric interactions. Generally, a substituent in the equatorial position is more stable than in the axial position due to fewer 1,3-diaxial interactions, which are steric clashes between the axial substituent and other axial atoms on the same side of the ring. For example, in 3-methyl-2-aryl-trans-decahydroquinolin-4-ols, the methyl and phenyl groups have been suggested to have an equatorial configuration based on chemical shift data. caribjscitech.com

Determination of Absolute and Relative Stereochemistry

Elucidating the precise three-dimensional arrangement of atoms in 2-methyldecahydroquinoline isomers is crucial for understanding their properties and reactivity. Various analytical techniques are employed to determine both the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for determining the relative stereochemistry of decahydroquinoline derivatives. nih.govacs.orgresearchgate.net Coupling constants between protons can provide information about their dihedral angles, which helps in assigning their relative positions (e.g., cis or trans). Chemical shifts are also sensitive to the stereochemical environment. For instance, ¹³C NMR spectroscopy has been used to establish the stereochemical arrangement of the four stereogenic carbons in the decahydroquinoline core of phlegmarine-type Lycopodium alkaloids. nih.govacs.orgresearchgate.net

X-ray crystallography provides the most definitive method for determining the absolute configuration of crystalline compounds. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule. mdpi.com The absolute configuration of natural cis-211A, a decahydroquinoline alkaloid, was unambiguously determined to be 2R, 4aR, 5R, 6S, and 8aS through total synthesis and comparison of its optical rotation with the reported value. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for analyzing mixtures of isomers. The Kovats Retention Index (RI) is a critical parameter for the chromatographic identification of compounds like 2-methyldecahydroquinoline.

Conformational Analysis of the Decahydroquinoline Ring System

The decahydroquinoline ring system is not static; it undergoes conformational changes. The cis-fused and trans-fused isomers exhibit different conformational behaviors. The trans-fused system is relatively rigid, with both rings locked in a chair conformation. In contrast, the cis-fused system is more flexible and can undergo a ring-inversion process, where both chair conformations interconvert.

Studies on substituted decahydroquinolines have shown that the preferred conformation is the one that minimizes steric interactions. For example, in 2-aryl-trans-decahydroquinolin-4-ols, ¹³C NMR chemical shift values indicated that the hydroxyl group was equatorial in the α-forms and axial in the β-forms. caribjscitech.com Similarly, in 1-methyl-2-aryl-trans-decahydroquinolin-4-ol, the N-methyl group shows a strong preference for the equatorial position. caribjscitech.com

Influence of Stereochemistry on Molecular Reactivity and Selectivity in Organic Reactions

This principle is known as stereoselectivity, where one stereoisomer is formed or reacts preferentially over another. ddugu.ac.in If the products are diastereomers, the reaction is termed diastereoselective. ddugu.ac.in For example, the reduction of a ketone in a decahydroquinoline ring system can be highly stereoselective, with the hydride reagent preferentially attacking from the less sterically hindered face of the molecule. This leads to the predominant formation of one stereoisomer of the corresponding alcohol.

The stereochemistry of the starting material can also dictate the stereochemistry of the product in what is known as a stereospecific reaction. chemistrysteps.com In such reactions, different stereoisomers of the reactant will give different stereoisomers of the product. libretexts.org For instance, an SN2 reaction on a chiral center within the decahydroquinoline framework will proceed with inversion of configuration. libretexts.org

The orientation of the nitrogen lone pair in decahydroquinolines also plays a role in their reactivity. The lone pair can be either axial or equatorial, and this can affect the molecule's basicity and its ability to act as a nucleophile.

Biological Activity and Medicinal Chemistry Research on 2 Methyldecahydroquinoline Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 2-methyldecahydroquinoline derivatives, these studies have focused on how stereochemistry and the nature of various functional groups influence their pharmacological profiles.

The decahydroquinoline (B1201275) ring system is characterized by significant stereoisomeric complexity due to the fusion of its two saturated rings and the presence of multiple chiral centers. The relative orientation of substituents, particularly the methyl group at the C-2 position, is crucial in determining biological efficacy.

Catalytic hydrogenation of 2-methylquinoline (B7769805) often results in a mixture of cis- and trans-fused decahydroquinoline isomers. The stereochemical outcome of these reactions and the subsequent biological activity of the separated isomers have been a key area of investigation. Studies have shown that the steric hindrance from the 2-methyl group can favor the formation of the cis isomer. The spatial arrangement of the molecule dictates how it interacts with biological targets. For instance, research on various isomers of 2-methyl-4-keto-trans-decahydroquinoline led to the synthesis of all eight theoretically possible racemic secondary alcohols, with the aim of establishing a clear link between the specific stereochemical structure and the resulting pharmacological activity. ihn.kz In the case of the decahydroquinoline alkaloids known as lepadins, it has been proposed that the biological activity is dependent on the stereochemical configuration at the C-2 position, among other factors. nih.gov This highlights the importance of stereoselectivity in the synthesis and evaluation of these compounds, as different enantiomers or diastereomers of the same basic structure can exhibit vastly different biological effects. nih.govresearchgate.net

The biological activity of the 2-methyldecahydroquinoline scaffold can be significantly modified by introducing various functional groups at different positions on the ring system. The type and position of these functional groups can influence properties such as target affinity, selectivity, and pharmacokinetic parameters. wikipedia.orgresearchgate.net

For example, the lepadin family of decahydroquinoline alkaloids demonstrates how functional group variation leads to diverse bioactivities. Lepadins D, E, and F, all of which are derivatives of (2R,3S,4aR,5R,8aS*)-decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methylquinoline, show significant antiplasmodial and antitrypanosomal activity. acs.org The specific activity is modulated by the functional group at the C-3 position. The biological activity of these alkaloids is believed to depend on both the configuration at C-2 and the nature of the functionality at C-3. nih.gov Ester-substituted dihydroquinolines have been noted for enhanced bioactivity due to their hydrogen-bonding capabilities, suggesting that similar functionalization of the fully saturated decahydroquinoline system could be a fruitful strategy for developing new therapeutic agents.

The table below summarizes the impact of different substituents on the biological activity of selected decahydroquinoline derivatives.

| Base Scaffold | Substituent(s) | Observed Biological Activity | Reference(s) |

| Decahydroquinoline | 2-methyl, 3-hydroxy, 5-(5'-hydroxyoctyl) (Lepadin D) | Antiplasmodial, Antitrypanosomal | acs.org |

| Decahydroquinoline | 2-methyl, 3-(2''E-octenoyloxy), 5-(5'-hydroxyoctyl) (Lepadin E & F) | Antiplasmodial, Antitrypanosomal, moderate Tyrosine Kinase p56lck inhibition | acs.org |

| Decahydroquinoline | N-methyl, 2,5-disubstituted | Found in poison frogs; specific activity varies with substituents | acs.org |

| Decahydroquinoline | 2-methyl derivatives | Analgesic (opiate-like) |

Mechanistic Insights into Biological Action

Understanding the mechanism of action at a molecular level is crucial for the rational design of new drugs. Research on 2-methyldecahydroquinoline derivatives has begun to elucidate their interactions with specific biological targets and the downstream cellular effects.

Several specific molecular targets have been identified for 2-methyldecahydroquinoline derivatives. A prominent example is their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Studies have shown that these compounds can act as noncompetitive blockers of nAChRs. This interaction has been demonstrated in pheochromocytoma PC12 cells, where the compounds inhibit the influx of sodium ions stimulated by carbamylcholine. The alkaloid lepadin B, a decahydroquinoline, has also been identified as a potent nAChR blocker, and importantly, its effective dose for this activity is significantly lower than its cytotoxic dose, making it a promising lead compound. ub.edu

In addition to receptors, enzymes have also been identified as targets. Certain lepadin derivatives, such as lepadins E and F, have been found to be moderate inhibitors of the enzyme tyrosine kinase p56lck. acs.org Other quinoline (B57606) derivatives have been investigated as inhibitors of enzymes like cytochrome bd oxidase and catechol oxidase, suggesting that the broader quinoline family has a propensity for enzyme inhibition. nih.govmdpi.com Furthermore, some decahydroquinoline alkaloids from poison frogs are known to inhibit acetylcholinesterase. researchgate.net

The interaction of 2-methyldecahydroquinoline derivatives with their biological targets triggers specific cellular and molecular responses. For their activity as nAChR blockers, it is proposed that they enhance the desensitization of the nAChR channels, which could be beneficial in modulating cholinergic signaling pathways in certain neurological conditions.

In the context of anticancer activity, some decahydroquinoline derivatives have been shown to induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways, which are central to the process of programmed cell death. For their antimicrobial properties, the mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death. The analgesic effects of certain 2-methyl decahydroquinoline derivatives are described as opiate-like, suggesting a potential interaction with the endogenous opioid system, although the specific receptors and pathways have not been fully elucidated.

Decahydroquinoline Alkaloids as Biologically Active Scaffolds

The decahydroquinoline ring system is a privileged scaffold in medicinal chemistry. Natural products containing this core structure are often found to possess potent and specific biological activities, which has inspired synthetic chemists to use this framework for the development of new therapeutic agents. nih.govnih.gov Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, and they have a rich history in drug discovery. nih.gov

The decahydroquinoline alkaloids, such as the lepadins from marine sources and various alkaloids from poison dart frogs, serve as excellent starting points for drug discovery programs. nih.govgrantome.com For example, lepadins F & G have shown anti-malarial properties, while gephrotoxin 287C exhibits interesting neurological activity. grantome.com The synthesis of these natural products is often challenging, but it provides an opportunity to create numerous structural analogs. nih.govgrantome.com This allows for detailed investigations into structure-activity relationships and the identification of the key pharmacophore responsible for the biological effect. grantome.com By modifying the decahydroquinoline scaffold, researchers can fine-tune the activity, improve selectivity, and optimize the pharmacokinetic properties of these compounds, potentially leading to the discovery of novel drugs for a range of diseases, including malaria, protozoal infections, and cancer. nih.govacs.orgnih.gov

Isolation and Elucidation from Natural Sources

Decahydroquinoline alkaloids are a significant class of lipophilic alkaloids found in the skin extracts of neotropical poison frogs. longdom.org Over 800 such alkaloids have been identified from these amphibians, representing more than 20 distinct structural classes. longdom.org Among these, the 2,5-disubstituted decahydroquinolines are a major subgroup. longdom.orgucsb.edu

A notable example is the alkaloid cis-195A, which was first isolated in 1969 from a Panamanian population of the poison frog Oophaga (Dendrobates) pumilio. mdpi.com Another related alkaloid, cis-211A, was also isolated from the same frog species. mdpi.comnih.gov Interestingly, while both alkaloids share the decahydroquinoline core, the absolute configuration of the parent nucleus in cis-211A is the mirror image of that in cis-195A. mdpi.comnih.gov The absolute stereochemistry of natural cis-211A has been determined as 2R, 4aR, 5R, 6S, and 8aS. mdpi.comnih.gov

Due to the minuscule amounts of these alkaloids obtainable from natural sources, their structural elucidation and biological evaluation have been heavily reliant on total synthesis. acs.org The limited availability from natural sources often means that comprehensive spectral data beyond mass spectrometry and infrared spectroscopy is not available for many of these compounds until they are synthesized in the laboratory. acs.org

Table 1: Examples of 2-Methyldecahydroquinoline Derivatives from Natural Sources

| Compound Name | Natural Source | Reference |

| cis-195A | Oophaga (Dendrobates) pumilio | mdpi.com |

| cis-211A | Oophaga (Dendrobates) pumilio | mdpi.comnih.gov |

Biotransformation and Metabolism of Decahydroquinoline Alkaloids (e.g., N-Methylation, Hydroxylation)

Once sequestered, poison frogs can metabolically alter the structure of decahydroquinoline alkaloids. researchgate.net These biotransformation processes can include reactions such as N-methylation and hydroxylation. researchgate.net For instance, studies have shown that species like Adelphobates galactonotus, Dendrobates auratus, and Ranitomeya ventrimaculata are capable of N-methylating decahydroquinoline. researchgate.net Hydroxylation is another observed metabolic modification, as seen with pumiliotoxin 251D in Ranitomeya ventrimaculata. researchgate.net

The biotransformation of xenobiotics, which are foreign chemical substances, is a fundamental biological process. inflibnet.ac.in In many organisms, this process serves to detoxify and facilitate the excretion of lipophilic compounds by converting them into more water-soluble forms. inflibnet.ac.in However, in the case of poison frogs, these metabolic modifications can sometimes lead to an increase in the toxicity of the sequestered alkaloids. researchgate.net

The enzymes responsible for these transformations are often part of large superfamilies, such as the cytochrome P450s, which are known for their role in detoxification and metabolism of a wide range of compounds. researchgate.net The study of these biotransformation pathways is crucial for understanding the chemical ecology of poison frogs and the evolution of their chemical defenses. nih.gov A plasma globulin, termed alkaloid-binding globulin (ABG), has been identified in poison frogs, which binds to and helps regulate the bioavailability of these alkaloids in the blood. elifesciences.org

Therapeutic Potential and Drug Discovery Research

The unique structures and biological activities of 2-methyldecahydroquinoline derivatives have made them attractive targets for drug discovery research. Their interactions with key biological targets have spurred investigations into their potential as therapeutic agents for a range of diseases.

Evaluation in Preclinical Disease Models (e.g., Antimalarial, Antitrypanosomal, Anticancer)

Antimalarial and Antitrypanosomal Activity:

Derivatives of the quinoline scaffold have a long history in the treatment of parasitic diseases. While specific studies on the antimalarial and antitrypanosomal activity of 2-methyldecahydroquinoline itself are not extensively detailed in the provided search results, related quinoline-based compounds have shown significant promise. For example, 1,2-dihydroquinoline (B8789712) derivatives have demonstrated potent in vivo activity against Trypanosoma brucei rhodesiense, the parasite responsible for human African trypanosomiasis. nih.gov One derivative, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, exhibited a very low IC50 value of 0.014 µM against the parasite. nih.gov The mechanism of action for these compounds appears to involve the generation of reactive oxygen species, leading to oxidative stress in the parasites. nih.gov

Anticancer Activity:

Quinoline derivatives substituted at the C-2 position have been the subject of considerable anticancer research. nih.gov These compounds have shown activity against a wide array of cancer cell lines, including those from breast, cervical, colon, lung, and prostate cancers. nih.govrsc.org For instance, 2,3-diarylquinoline derivatives have been synthesized and evaluated for their antiproliferative effects. rsc.org Some of these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells. rsc.org Similarly, 2-styrylquinoline (B1231325) derivatives have been shown to induce a p53-independent apoptosis pathway in cancer cells, often linked to the production of reactive oxygen species. nih.gov Chalcone-quinoline hybrids have also emerged as a promising class of anticancer agents, with some compounds demonstrating potent inhibitory effects on gastric cancer cells. mdpi.com

While these studies focus on broader classes of quinoline derivatives, the findings suggest that the 2-methyldecahydroquinoline scaffold could serve as a valuable starting point for the design of novel antiparasitic and anticancer agents.

Table 2: Preclinical Evaluation of Quinoline Derivatives

| Compound Class | Disease Model | Key Findings | Reference |

| 1,2-Dihydroquinolines | Trypanosoma brucei rhodesiense (in vitro and in vivo) | Nanomolar IC50 values; prolongation of lifespan in infected mice. | nih.gov |

| 2,3-Diarylquinolines | Human cancer cell lines (e.g., Hep 3B, H1299, MDA-MB-231) | Sub-micromolar GI50 values; induction of G2/M cell cycle arrest and apoptosis. | rsc.org |

| 2-Styrylquinolines | Human colon cancer cells | Induction of p53-independent apoptosis; generation of reactive oxygen species. | nih.gov |

| Quinoline-Chalcones | Human gastric cancer cells (MGC-803) | Dose-dependent inhibition; cell cycle arrest at G2/M phase; induction of apoptosis via ROS generation. | mdpi.com |

Development of Lead Structures for Novel Therapeutic Agents

The development of lead structures is a critical step in the drug discovery process. libretexts.org A lead compound is a chemical entity that demonstrates promising biological activity but may require structural modifications to enhance its potency, selectivity, or pharmacokinetic properties. libretexts.org Natural products have historically been a rich source of lead compounds for drug discovery. mdpi.comresearchgate.net

The 2-methyldecahydroquinoline core, found in various natural alkaloids, represents a valuable scaffold for the development of new therapeutic agents. Its inherent three-dimensional structure and potential for stereochemical diversity offer opportunities to design molecules with high specificity for biological targets.

One of the key biological targets for decahydroquinoline alkaloids is the nicotinic acetylcholine receptor (nAChR). mdpi.com For example, (-)-cis-195A has been shown to block ganglionic nAChRs. mdpi.com Synthetic analogs have been created to probe the structure-activity relationships of this interaction, with some showing even greater potency than the natural product. mdpi.com This modulation of nAChRs suggests potential applications in neurological research and for conditions involving the cholinergic system.

The process of lead optimization often involves creating a series of analogs of the initial lead compound to systematically explore how structural changes affect biological activity. libretexts.org For the 2-methyldecahydroquinoline scaffold, this could involve:

Varying the substituents on the piperidine (B6355638) and cyclohexane (B81311) rings.

Altering the stereochemistry at the various chiral centers.

Modifying the nitrogen atom with different functional groups.

By systematically exploring the chemical space around the 2-methyldecahydroquinoline core, researchers can aim to develop novel drug candidates with improved therapeutic profiles for a variety of diseases. The structural simplification of complex natural products is also a recognized strategy in lead optimization, which can lead to compounds that are easier to synthesize and have better drug-like properties. nih.gov

Theoretical and Computational Studies of 2 Methyldecahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2-methyldecahydroquinoline. These calculations provide a fundamental understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules. semanticscholar.orgekb.eg By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties, including orbital energies, electron density distribution, and reactivity descriptors. For quinoline (B57606) derivatives, DFT calculations have been successfully used to study their structural, electronic, and optical features. researchgate.net

While specific DFT studies on 2-methyldecahydroquinoline are not extensively documented in the literature, the principles can be applied to understand its electronic structure and reactivity. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), can be derived from the HOMO and LUMO energies. ekb.eg These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For 2-methyldecahydroquinoline, the nitrogen atom is expected to be a primary site for electrophilic attack due to the lone pair of electrons.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |

Conformational Energy Calculations and Stability Analysis

The non-planar, saturated ring system of decahydroquinoline (B1201275), combined with the stereocenter at the C-2 position introduced by the methyl group, gives rise to a complex conformational landscape. 2-Methyldecahydroquinoline can exist as multiple stereoisomers (cis and trans), each of which has various conformers due to the flexibility of the cyclohexane (B81311) and piperidine (B6355638) rings.

Computational methods are essential for determining the relative stabilities of these conformers. Conformational analysis involves calculating the potential energy of the molecule as a function of its geometry. lumenlearning.comlibretexts.org This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers between them.

Studies on C-methyldecahydroquinolines have shown that the conformational preference of a methyl group is influenced by its position on the ring system. rsc.org For a methyl group at the C-2 position of a cis-decahydroquinoline (B84933), the preference for an equatorial orientation is considerably greater than that of a methyl group on a simple cyclohexane ring. rsc.org This is due to the avoidance of significant 1,3-diaxial interactions with hydrogen atoms on the ring. The energy difference between the axial and equatorial conformations of a substituent is often referred to as the "A-value".

The stability of different conformers is primarily governed by steric and torsional strain. libretexts.org In the case of 2-methyldecahydroquinoline, key steric interactions to consider are those between the methyl group and axial hydrogens on the same and adjacent rings. Quantum chemical calculations, including DFT and ab initio methods, can quantify these energetic penalties, providing a detailed understanding of the conformational equilibrium.

| Interaction Type | Description | Energetic Consequence |

|---|---|---|

| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and axial hydrogens on the same ring. | Destabilizing |

| Gauche Butane Interactions | Steric strain between substituents on adjacent carbons with a dihedral angle of approximately 60°. | Moderately destabilizing |

| Transannular Interactions | Steric repulsion between atoms across the ring system. | Destabilizing |

| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent atoms. | Destabilizing |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to predict and analyze the behavior of molecules. rsc.orgresearchgate.net These methods are particularly valuable for understanding complex processes such as chemical reactions and protein-ligand interactions.

Prediction of Stereochemical Outcomes in Synthetic Reactions

The synthesis of 2-methyldecahydroquinoline often results in a mixture of stereoisomers. Predicting and controlling the stereochemical outcome of these reactions is a significant challenge in synthetic chemistry. Computational modeling can provide valuable insights into the factors that govern stereoselectivity. nih.gov

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. nih.gov For example, in the catalytic hydrogenation of 2-methylquinoline (B7769805) to form 2-methyldecahydroquinoline, the stereochemistry of the product (cis or trans ring fusion) depends on how the substrate adsorbs onto the catalyst surface. Molecular modeling can be used to simulate this adsorption process and determine the most stable orientation, thereby predicting the major stereoisomer.

Similarly, for reactions involving nucleophilic addition to a carbonyl group in a decahydroquinoline precursor, computational methods can model the approach of the nucleophile to the two faces of the carbonyl. chemrxiv.orgresearchgate.net By comparing the activation energies of the different pathways, the diastereomeric ratio of the resulting alcohol can be predicted. These calculations often need to take into account the presence of catalysts or additives that can influence the geometry of the transition state.

Rational Design of Decahydroquinoline Derivatives for Specific Biological Activity

The decahydroquinoline scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities. Molecular modeling plays a crucial role in the rational design of new decahydroquinoline derivatives with enhanced potency and selectivity for specific biological targets. mdpi.com